1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine
Description
1-(2-Chloro-6-fluorobenzyl)-1H-imidazol-2-amine is a halogenated imidazole derivative featuring a benzyl substituent with chlorine and fluorine atoms at the 2- and 6-positions, respectively. Its molecular formula is C₁₀H₉ClFN₃ (molecular weight: 225.66 g/mol). The chloro and fluoro substituents enhance lipophilicity and electronic effects, which may influence binding affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C10H9ClFN3 |
|---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-3-9(12)7(8)6-15-5-4-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI Key |
PQVMHRBBQHOHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CN=C2N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations:
- Ring Modifications : Benzimidazole analogs (e.g., 6-fluoro-1H-benzimidazol-2-amine) exhibit fused aromatic systems, which may enhance rigidity and π-π stacking interactions but reduce synthetic accessibility .
- Methoxy Substitutions : Methoxy groups (e.g., in ) introduce steric bulk and hydrogen-bonding capacity, but excessive bulk may reduce receptor affinity, as seen in TNF-α inhibitors .
Serotonin Receptor Modulation (5-HT6R):
- The chloro-fluoro-benzyl group may mimic hydrophobic pockets in receptor binding sites .
- Key Analogs :
- Compound 24i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine): High 5-HT6R affinity (IC₅₀ < 10 nM) due to sulfonyl and naphthalene groups enhancing hydrophobic interactions .
- 1-(2-Fluorobenzyl)-1H-imidazol-2-amine : Reduced steric bulk compared to the target compound may lower receptor selectivity .
TNF-α Inhibition:
- Substituent position on the aryl group significantly impacts activity. For example, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) in pyrazole-based inhibitors led to reduced potency . This highlights the sensitivity of the target compound’s benzyl group to steric modifications.
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